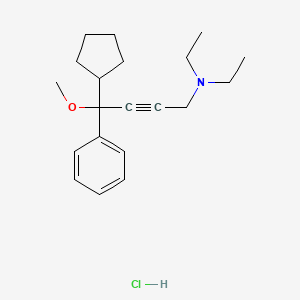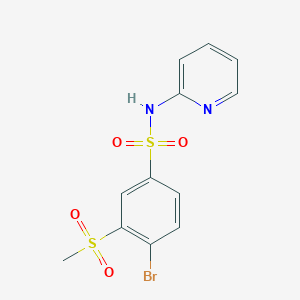
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BAY 43-9006 and Sorafenib, which is a drug that has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The purpose of
Mécanisme D'action
The mechanism of action of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide involves the inhibition of tyrosine kinases that are involved in tumor growth and angiogenesis. Sorafenib targets multiple tyrosine kinases such as VEGFR, PDGFR, and RAF, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By inhibiting these kinases, Sorafenib can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide are mainly related to its anti-tumor effects. Sorafenib has been shown to inhibit the growth and spread of cancer cells in various types of cancer such as renal cell carcinoma and hepatocellular carcinoma. Additionally, Sorafenib has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide is its potential applications in various areas of scientific research. Sorafenib, which is derived from this compound, has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new drugs that are derived from this compound for the treatment of other types of cancer. Additionally, research can be conducted to investigate the potential applications of this compound in other areas such as cardiovascular disease and inflammation. Furthermore, research can be conducted to improve the solubility of this compound to make it more accessible for use in experiments.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 2-amino-4-bromo-5-methylsulfonylbenzoic acid with pyridine-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified by recrystallization to obtain a white solid compound with a melting point of 229-231°C.
Applications De Recherche Scientifique
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide has been widely used in scientific research due to its potential applications in various areas. One of the main areas of research is cancer treatment. Sorafenib, which is a drug derived from this compound, has been shown to have anti-tumor effects by inhibiting the activity of tyrosine kinases that are involved in tumor growth and angiogenesis. Other areas of research include cardiovascular disease, diabetes, and inflammation.
Propriétés
IUPAC Name |
4-bromo-3-methylsulfonyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S2/c1-20(16,17)11-8-9(5-6-10(11)13)21(18,19)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRNMDMQOAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methylsulfonyl-N-pyridin-2-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

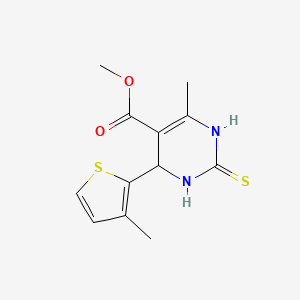
![3-chloro-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5183799.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzoic acid](/img/structure/B5183811.png)
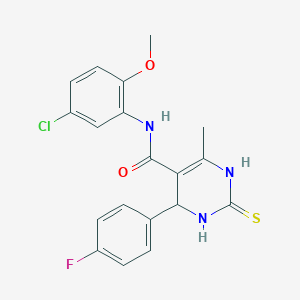
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
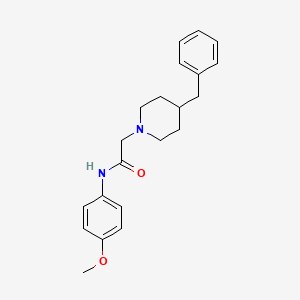
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)
![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)
![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)

![(4-{[7-(4-aminophenoxy)-2-naphthyl]oxy}phenyl)amine](/img/structure/B5183888.png)
